Methanesulfonothioic acid, sodium salt

Descripción

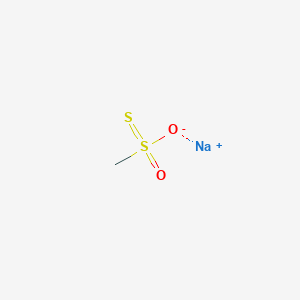

Methanesulfonothioic acid, sodium salt (CAS: 1950-85-2; molecular formula: CHNaO₃S₂), also known as sodium methanethiosulfonate, is a reactive organosulfur compound. It is the sodium salt of methanesulfonothioic acid, characterized by a sulfonothioate (-S-SO₂-) group. This ionic compound is highly water-soluble due to its sodium counterion, enabling its use in aqueous biochemical systems .

Propiedades

Número CAS |

1950-85-2 |

|---|---|

Fórmula molecular |

CH4NaO2S2 |

Peso molecular |

135.17 g/mol |

Nombre IUPAC |

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |

Clave InChI |

RLWZPSCEASZJLH-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)[O-].[Na+] |

SMILES isomérico |

CS(=O)(=S)[O-].[Na+] |

SMILES canónico |

CS(=O)(=S)O.[Na] |

Otros números CAS |

1950-85-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

44059-82-7 (Parent) |

Sinónimos |

Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |

Origen del producto |

United States |

Mecanismo De Acción

Mode of Action

It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents. They undergo bond fission and react within the intracellular milieu.

Comparación Con Compuestos Similares

Structural and Functional Differences

Reactivity and Mechanism

All methanethiosulfonate (MTS) reagents react with thiols via nucleophilic substitution, forming disulfide bonds. However, substituents influence reaction kinetics:

- Sodium salt : Ionic nature accelerates reactions in aqueous media but limits membrane penetration .

- Alkyl esters (e.g., MMTS, butyl) : Neutrality and hydrophobicity enhance membrane permeability but require organic solvents for solubility .

- Hydroxyethyl derivative : Polar hydroxyl group balances solubility in both aqueous and organic phases .

Physicochemical Properties

| Property | Sodium Salt | MMTS | Butyl Ester | Hydroxyethyl Ester |

|---|---|---|---|---|

| Molecular Weight | 148.18 | 126.19 | 168.28 | 156.24 |

| Solubility | Water | Chloroform | Chloroform | Water/methanol |

| Charge at pH 7.4 | Anionic | Neutral | Neutral | Neutral |

Sodium Salt in Ion Channel Studies

In studies of voltage-gated proton channels, the sodium salt modified cysteine residues in the closed state (pH 7.4), while structural models derived from crystals (inactivated state) showed discrepancies, highlighting conformational dependence of MTS reactivity .

Alkyl Esters in Membrane Protein Probing

Butyl methanethiosulfonate’s lipophilicity enabled efficient labeling of transmembrane domains in GABA receptors, providing insights into channel gating mechanisms .

Biotinylated Derivatives for Affinity Tagging

Biocytinamidoethyl methanethiosulfonate’s biotin tag facilitated the isolation of thiol-modified proteins via streptavidin beads, streamlining proteomic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.